
NSC 143773
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 143773:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:
Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.
Reduction: 2-Nonanoylpyridine alcohol.
Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
2-Nonanoylpyridine can be compared with other pyridine derivatives and nonanoyl compounds:
Similar Compounds: 2-Acetylpyridine, 2-Benzoylpyridine, and 2-Nonanoylbenzene.
Uniqueness: The presence of both the pyridine ring and the nonanoyl group gives 2-Nonanoylpyridine unique chemical and biological properties
Propriétés
Numéro CAS |
65548-56-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |
Clé InChI |
YWNYRHVJXKBAJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1C=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
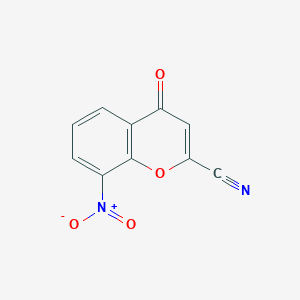
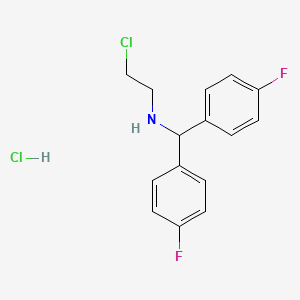
![Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8771065.png)
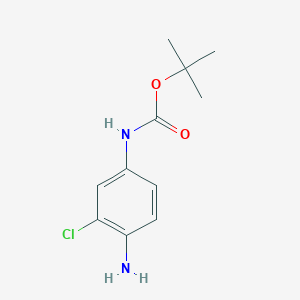
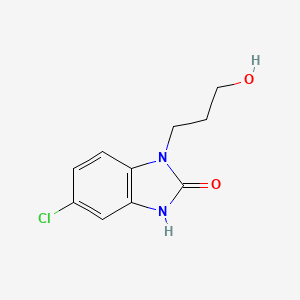
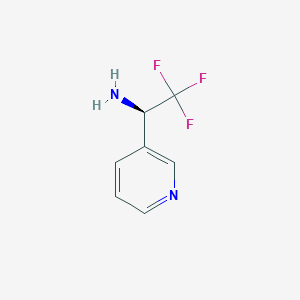
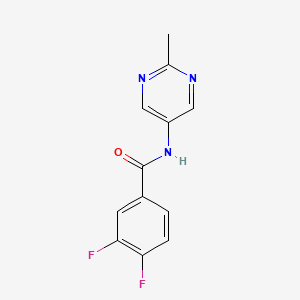

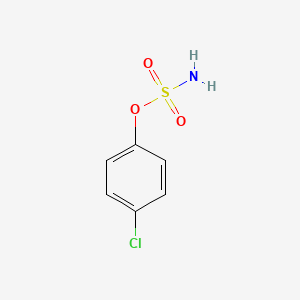


![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
